molecular formula C12H8BrN3 B8791757 8-Bromo-6-phenylimidazo[1,2-B]pyridazine

8-Bromo-6-phenylimidazo[1,2-B]pyridazine

Cat. No.: B8791757
M. Wt: 274.12 g/mol
InChI Key: WGAYFFLRSDPTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Imidazo[1,2-b]pyridazine (B131497) Research

Research into the imidazo[1,2-b]pyridazine core dates back to at least 1966. evitachem.com Early investigations focused on the fundamental synthesis and characterization of this heterocyclic system. However, the true potential of this scaffold in medicinal chemistry began to be realized with the discovery of its diverse biological activities. A significant turning point in the evolution of imidazo[1,2-b]pyridazine research was the successful development of the kinase inhibitor ponatinib, which features this core structure. evitachem.com This achievement spurred a resurgence of interest in exploring new derivatives for a wide array of therapeutic applications. evitachem.com

Significance of the Imidazo[1,2-b]pyridazine Scaffold in Chemical Biology and Medicinal Chemistry Research

The imidazo[1,2-b]pyridazine scaffold is considered a privileged structure in medicinal chemistry due to its ability to serve as a versatile template for the development of potent and selective ligands for various biological targets. nih.gov Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic properties. evitachem.comnih.gov

The structural rigidity of the fused ring system, combined with the potential for substitution at multiple positions, allows for the fine-tuning of steric and electronic properties to optimize interactions with target proteins. This has made the imidazo[1,2-b]pyridazine core a cornerstone in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. evitachem.com Furthermore, its derivatives are being investigated as imaging agents for neurodegenerative diseases, such as for the detection of amyloid plaques in Alzheimer's disease. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

8-bromo-6-phenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C12H8BrN3/c13-10-8-11(9-4-2-1-3-5-9)15-16-7-6-14-12(10)16/h1-8H

InChI Key

WGAYFFLRSDPTOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C3C(=C2)Br

Origin of Product

United States

Chemical Reactivity and Derivatization of 8 Bromo 6 Phenylimidazo 1,2 B Pyridazine

Reactivity of the Bromine Atom at the 8-Position

The bromine atom at the C-8 position of the pyridazine (B1198779) ring is a key functional handle for introducing molecular diversity. This position is susceptible to both nucleophilic substitution and various metal-catalyzed cross-coupling reactions, making it a primary site for chemical elaboration.

The halogen substituents on the imidazo[1,2-b]pyridazine (B131497) core are known to undergo nucleophilic substitution reactions. evitachem.com The electron-deficient nature of the pyridazine ring facilitates the displacement of the bromide ion by a variety of nucleophiles. This type of reaction, often proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, is a foundational method for functionalizing the scaffold.

Research on analogous 6-halo-imidazo[1,2-b]pyridazines has demonstrated efficient amination reactions. For instance, 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) reacts with a range of primary and secondary amines to yield C-6 aminated products in high yields. researchgate.net These reactions are typically performed in polar aprotic solvents like DMSO, and the use of a base such as cesium fluoride (B91410) can promote the reaction. researchgate.net By analogy, the 8-bromo position is expected to exhibit similar reactivity towards strong nucleophiles like amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Imidazo[1,2-b]pyridazines Note: This table presents data from analogous positions to illustrate the expected reactivity at the 8-bromo position.

ReactantNucleophileConditionsProductYield (%)Reference
3-Bromo-6-chloroimidazo[1,2-b]pyridazineButylamineCsF, DMSO, 100 °C3-Bromo-6-(butylamino)imidazo[1,2-b]pyridazine86 researchgate.net
3-Bromo-6-chloroimidazo[1,2-b]pyridazinePiperidineCsF, BnEt3NCl, DMSO, 100 °C3-Bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine95 researchgate.net
6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazineSodium methoxideDMSO6-Methoxy-2,3-diphenylimidazo[1,2-b]pyridazineN/A

The bromine atom at C-8 is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions enable the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the chemical space accessible from the parent compound.

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for creating C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). nih.gov The Suzuki coupling of bromo-substituted pyridazines and imidazo[1,2-b]pyridazines proceeds efficiently in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. researchgate.netnih.gov This allows for the synthesis of 8-aryl- and 8-heteroaryl-6-phenylimidazo[1,2-b]pyridazine derivatives. The reactivity in Suzuki couplings is generally higher for bromides compared to chlorides. researchgate.net

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira reaction is employed. This cross-coupling reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically run under mild, anaerobic conditions. organic-chemistry.org Sonogashira couplings have been successfully performed on various bromo-substituted heterocyclic systems, including imidazo[1,2-b]pyridazines, to generate arylalkyne products. researchgate.netaston.ac.uk

Other important cross-coupling reactions applicable to the 8-bromo position include the Heck (with alkenes), Negishi (with organozinc reagents), Kumada (with Grignard reagents), and Stille (with organotin reagents) couplings, as reviewed for the imidazo[1,2-b]pyridazine system. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-Miyaura3-Bromo-6-(thiophen-2-yl)pyridazineAryl/heteroaryl boronic acidsPd(PPh₃)₄, Na₂CO₃3-Aryl-6-(thiophen-2-yl)pyridazine nih.govnih.gov
Sonogashira3-Bromo-2-phenylimidazo[1,2-b]pyridazineTerminal alkynesPdCl₂(PPh₃)₂, CuI, Et₃N3-Alkynyl-2-phenylimidazo[1,2-b]pyridazine researchgate.net
Sonogashira8-BromoguanosinePhenylacetylenePd₂(dba)₃, CuI8-(Phenylethynyl)guanosine aston.ac.uk

Reactions Involving the Phenyl Substituent at the 6-Position

The phenyl ring at the C-6 position can undergo electrophilic aromatic substitution, although its reactivity is influenced by the attached imidazo[1,2-b]pyridazine core. Heterocyclic systems like pyridazine are electron-deficient and generally act as deactivating groups, making the attached phenyl ring less reactive towards electrophiles than benzene (B151609) itself.

The substitution pattern on the phenyl ring will be governed by the directing effect of the C-N bond connecting it to the pyridazine core. As a deactivating group, the imidazo[1,2-b]pyridazinyl substituent is expected to be a meta-director. Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would likely yield 3'-substituted (meta) products. This predicted selectivity is a standard principle in the chemistry of phenyl-substituted heterocycles. mdpi.com

Electrophilic and Nucleophilic Reactions on the Imidazo[1,2-b]pyridazine Core

The fused heterocyclic core itself possesses distinct regions of reactivity. The imidazole (B134444) ring is relatively electron-rich compared to the pyridazine ring and is the preferred site for electrophilic attack. Conversely, the electron-deficient pyridazine ring is susceptible to nucleophilic attack.

Studies on the closely related imidazo[1,2-a]pyrazine (B1224502) system show that electrophilic substitution, such as bromination, occurs with high regioselectivity at the C-3 position of the five-membered imidazole ring. stackexchange.com This preference is attributed to the formation of a more stable cationic intermediate where the aromaticity of the six-membered ring is maintained. stackexchange.com Nitration of 2-substituted imidazo[1,2-b]pyridazines has also been shown to occur at the C-3 position. researchgate.netmdpi.com Therefore, electrophiles are expected to react preferentially at C-3 of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine.

The pyridazine portion of the core is π-deficient, a characteristic that makes it resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or leaving groups like halogens. researchgate.net

Formation of Polycyclic and Fused Heterocyclic Systems

The this compound structure is an excellent building block for the synthesis of more complex, multi-ring systems. The reactive bromine handle allows for intramolecular cyclization reactions to form fused rings.

One powerful strategy involves an initial intermolecular cross-coupling at the 8-position, followed by a second intramolecular reaction to construct a new ring. For example, a Sonogashira coupling can introduce an alkyne with a terminal functional group that can subsequently cyclize onto another part of the molecule. organic-chemistry.org Furthermore, tandem palladium-catalyzed reactions have been used to synthesize tetracyclic azaheteroaromatic cores from precursors like aminopyridazines and dihalopyridines, demonstrating a pathway to build fused systems onto the imidazo[1,2-b]pyridazine framework. researchgate.net These advanced synthetic methods allow for the construction of novel polycyclic heteroaromatic compounds with potential applications in materials science and medicinal chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published ¹H or ¹³C NMR data for 8-Bromo-6-phenylimidazo[1,2-b]pyridazine could be located.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Specific HRMS data confirming the elemental composition of this compound is not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum or characteristic absorption bands for this compound have been reported.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

There are no published single-crystal X-ray diffraction studies for this compound, and therefore, no data on its crystal system, space group, or molecular conformation in the solid state.

Vibrational Spectroscopy and Raman Scattering Analysis

No Raman spectroscopy data or vibrational mode analysis for this compound could be found.

Until the synthesis and subsequent analytical characterization of this compound are performed and published in peer-reviewed scientific literature, a detailed article on its structural and spectroscopic properties cannot be accurately generated.

Computational and Theoretical Investigations of 8 Bromo 6 Phenylimidazo 1,2 B Pyridazine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. Density Functional Theory (DFT) is a particularly powerful method for investigating compounds within the imidazo[1,2-b]pyridazine (B131497) class, offering insights into their stability, reactivity, and spectroscopic properties.

The electronic structure of the imidazo[1,2-b]pyridazine core is characterized by a planar, aromatic system. DFT calculations on analogous compounds, such as the isomeric derivative 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, reveal a high degree of planarity, with a very small dihedral angle between the phenyl ring and the fused imidazopyridine system. nih.govresearchgate.net This planarity facilitates π-π stacking interactions in a crystalline state. nih.govresearchgate.net

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's kinetic stability and chemical reactivity.

For instance, DFT calculations (at the B3LYP/6–311 G(d,p) level) on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, another related heterocyclic system, determined the HOMO and LUMO energies to be -3.1033 eV and -0.7442 eV, respectively. nih.gov This results in a HOMO-LUMO energy gap of 2.3591 eV, indicating its potential for charge transfer interactions. nih.gov Similarly, for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the calculated HOMO-LUMO gap was found to be 4.343 eV. nih.govresearchgate.net These studies show that the HOMO is typically distributed over the entire π-system, while the LUMO is also delocalized, with significant contributions from the phenyl and fused heterocyclic rings. researchgate.netnih.gov Such calculations for 8-Bromo-6-phenylimidazo[1,2-b]pyridazine would be expected to yield similar insights into its electronic behavior.

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineDFT/B3LYP/6–311 G(d,p)-3.1033-0.74422.3591 nih.gov
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineDFT--4.343 nih.govresearchgate.net

The electronic structure elucidated by quantum chemical calculations directly informs the prediction of a molecule's reactivity. The distribution of electron density and the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic or nucleophilic attack. For the imidazo[1,2-b]pyridazine nucleus, substitutions at positions 2, 3, 6, 7, and 8 are known to be critical for modulating biological activity, suggesting these are key sites for chemical modification and interaction. nih.gov

Theoretical studies can predict the regioselectivity of reactions. For example, electrophilic substitution on the imidazo[1,2-b]pyridazine ring system is highly dependent on the nature of existing substituents. researchgate.net Computational modeling can help rationalize observed outcomes, such as why nitration or halogenation occurs at specific positions. Furthermore, theoretical investigations can be applied to study reaction mechanisms, such as the Suzuki cross-coupling reactions often used to functionalize the 6-position of the imidazo[1,2-b]pyridazine core. researchgate.net These studies can clarify the role of catalysts, bases, and the nature of the halogen substituent (e.g., bromo vs. chloro) in influencing reaction efficiency. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools in medicinal chemistry for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme.

The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged" structure in drug discovery, particularly for the development of protein kinase inhibitors. nih.govresearchgate.net Docking studies have been extensively performed on derivatives to understand their binding modes within the ATP-binding pocket of various kinases, including PIM, Tyk2, CDK, and TAK1. nih.govresearchgate.netsemanticscholar.orgnih.gov

A common binding mode involves the imidazo[1,2-b]pyridazine core forming hydrogen bonds with the "hinge region" of the kinase, which is a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. nih.gov However, some studies have revealed surprising and unconventional binding modes. For instance, a high-resolution crystal structure of a PIM1 kinase in complex with an imidazo[1,2-b]pyridazine inhibitor showed that the compound interacts with the N-terminal lobe αC helix rather than the hinge region, explaining its enhanced selectivity. semanticscholar.org

Substituents on the core scaffold play a crucial role in defining potency and selectivity. The phenyl group at the 6-position and the bromo group at the 8-position of the target compound would be predicted to occupy specific sub-pockets of a target's active site. Docking studies on related molecules show that aryl substituents at position 3 can modulate steric and electronic properties affecting protein interactions, while groups like morpholine (B109124) or piperazine (B1678402) at position 6 can enhance drug-like properties and form additional interactions. nih.gov For example, molecular modelling of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives targeting human Cav3.1 channels helped to elucidate their binding modes, paving the way for future lead optimization. nih.govresearchgate.net

Compound ClassProtein TargetKey Interaction SiteReference
Imidazo[1,2-b]pyridazinesPIM1 KinaseN-terminal lobe αC helix semanticscholar.org
6-substituted Imidazo[1,2-b]pyridazinesTAK1 KinaseHinge region nih.gov
Imidazo[1,2-b]pyridazinesCDK2Hinge region researchgate.net
2-phenylimidazo[1,2-b]pyridazine derivativeshCav3.1 channels- nih.gov

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid system like this compound, the most significant conformational freedom would involve the rotation of the phenyl group at position 6 relative to the fused heterocyclic ring.

Computational studies, supported by X-ray crystallography of analogous compounds, often show that the phenyl ring and the imidazopyridine core tend to be nearly coplanar to maximize π-system conjugation, unless prevented by significant steric hindrance from other substituents. nih.gov However, intramolecular hydrogen bonding can also play a role in dictating the preferred conformation, as seen in certain 6-((dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs. nih.gov

Molecular dynamics (MD) simulations can complement static docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time. MD can be used to assess the stability of the predicted binding pose, explore conformational changes in both the ligand and the protein upon binding, and calculate binding free energies more accurately.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While no specific QSAR models for this compound have been published, the extensive structure-activity relationship (SAR) data available for this class of compounds provide the necessary foundation for such models.

Numerous studies have systematically modified the imidazo[1,2-b]pyridazine scaffold and measured the resulting changes in biological activity. For instance, SAR studies on derivatives as ligands for β-amyloid plaques revealed that a 2-(4'-Dimethylaminophenyl) moiety was important for desirable binding affinity. nih.gov In the context of kinase inhibitors, SAR has shown that:

Substitutions at positions 2, 3, 6, 7, and 8 are primary drivers of kinase selectivity and potency. nih.gov

For Tyk2 inhibitors, replacing an anilino group at the 6-position with a 2-oxo-1,2-dihydropyridin-3-ylamino moiety dramatically improved metabolic stability. nih.gov

For CDK inhibitors, a detailed SAR was established, though it differed significantly from the closely related imidazo[1,2-a]pyridine (B132010) series, a finding explained by differences in their binding modes. researchgate.net

This type of empirical SAR data can be used to build a QSAR model. In a typical QSAR study, various molecular descriptors (e.g., physicochemical properties like LogP, electronic properties from DFT, and structural keys) would be calculated for a series of imidazo[1,2-b]pyridazine analogs. Statistical methods would then be used to create an equation that correlates these descriptors with their measured biological activity (e.g., IC₅₀ values). Such a model could then be used to predict the activity of new, unsynthesized compounds like this compound and guide the design of more potent and selective molecules.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights that complement and guide experimental work. For this compound, while specific experimental and computational spectroscopic studies are not extensively available in the public domain, predictions can be made based on theoretical investigations of the parent imidazo[1,2-b]pyridazine scaffold and related substituted derivatives. Density Functional Theory (DFT) is a commonly employed method for such predictions, offering a good balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve the prediction of chemical shifts (δ) for ¹H and ¹³C nuclei. These calculations are typically performed by optimizing the molecular geometry and then calculating the magnetic shielding tensors. The predicted chemical shifts for this compound are expected to be influenced by the electron-withdrawing nature of the bromine atom and the aromatic currents of the phenyl group.

Based on computational studies of the parent imidazo[1,2-b]pyridazine, the introduction of a bromine atom at the C8 position is anticipated to cause a downfield shift (deshielding) for the adjacent protons and carbons. The phenyl group at C6 will introduce its own set of signals and will influence the chemical shifts of the pyridazine (B1198779) ring protons and carbons through both electronic and anisotropic effects.

Predicted ¹H NMR Chemical Shifts:

The expected ¹H NMR chemical shifts for the protons on the imidazo[1,2-b]pyridazine core and the phenyl ring are presented below. The protons of the heterocyclic system are expected to appear in the aromatic region, with their exact positions influenced by the substituents.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H28.0 - 8.2s
H37.7 - 7.9s
H77.9 - 8.1s
Phenyl H (o)7.6 - 7.8d
Phenyl H (m)7.4 - 7.6t
Phenyl H (p)7.3 - 7.5t

This table is interactive. Click on the headers to sort the data.

Predicted ¹³C NMR Chemical Shifts:

The predicted ¹³C NMR chemical shifts are also influenced by the electronegativity of the bromine and the mesomeric and inductive effects of the phenyl substituent. The carbon atom attached to the bromine (C8) is expected to be significantly deshielded.

CarbonPredicted Chemical Shift (δ, ppm)
C2120 - 125
C3115 - 120
C5a140 - 145
C6145 - 150
C7118 - 123
C8110 - 115
Phenyl C (ipso)135 - 140
Phenyl C (o)128 - 132
Phenyl C (m)127 - 131
Phenyl C (p)129 - 133

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. For this compound, the predicted IR spectrum would exhibit characteristic bands for the imidazopyridazine core, the phenyl ring, and the C-Br bond.

DFT calculations on the parent imidazo[1,2-b]pyridazine have provided a basis for assigning the fundamental vibrational modes. The introduction of the bromo and phenyl groups will lead to additional and shifted vibrational bands.

Predicted Characteristic IR Vibrational Frequencies:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretching3100 - 3000Medium
C=N stretching (pyridazine ring)1650 - 1600Strong
C=C stretching (imidazole & phenyl)1600 - 1450Strong
C-H in-plane bending1300 - 1000Medium
C-Br stretching700 - 600Strong
Phenyl ring out-of-plane bending770 - 730 and 710 - 690Strong

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the primary computational method for predicting electronic absorption spectra. These calculations provide information about the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated aromatic system.

Compared to the parent imidazo[1,2-b]pyridazine, the presence of the phenyl group at the C6 position is expected to extend the π-conjugation, leading to a bathochromic (red) shift in the absorption maxima. The bromine atom at C8 may also contribute to a smaller red shift.

Predicted UV-Vis Absorption Maxima:

Electronic TransitionPredicted λ_max (nm)Solvent Effect
π → π280 - 300Minor shifts expected with changes in solvent polarity.
π → π340 - 360More significant shifts are possible with polar solvents.

This table is interactive. Click on the headers to sort the data.

It is important to note that these predicted spectroscopic properties are based on theoretical models and the analysis of related compounds. Experimental verification is necessary to confirm these computational predictions.

Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data detailing the biological activity and enzyme inhibition profile of the exact compound “this compound” against the targets specified in your outline.

The provided outline requests detailed information on the inhibition of:

Bruton's Tyrosine Kinase (BTK)

BCL-ABL Kinase

Vascular Endothelial Growth Factor (VEGF) Receptor 2 Kinase

Mammalian Target of Rapamycin (B549165) (mTOR)

Phosphodiesterase (PDE) (e.g., PDE10A)

While the broader class of imidazo[1,2-b]pyridazine derivatives has been investigated for inhibitory activity against various kinases, including some of those listed nih.govbohrium.comnih.gov, the findings are specific to derivatives with different substitution patterns. In medicinal chemistry, even minor changes to a chemical structure can significantly alter its biological activity, selectivity, and molecular interactions. Therefore, extrapolating the activity of other known imidazo[1,2-b]pyridazine inhibitors to "this compound" would be scientifically inaccurate.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound in relation to the requested molecular targets, it is not possible to generate the article as outlined without resorting to speculation. To ensure scientific accuracy and adhere to the instructions, this request cannot be fulfilled.

Biological Activity and Molecular Mechanisms of Action of Imidazo 1,2 B Pyridazine Derivatives

Enzyme Inhibition Studies and Molecular Targets

Kinase Inhibition Mechanisms and Selectivity Profiling

Activin Receptor-Like Kinase 2 (ALK2) Inhibition

Imidazo[1,2-b]pyridazine (B131497) derivatives have been explored as inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. In the quest to overcome resistance to existing ALK inhibitors, particularly the G1202R mutation, a series of novel imidazo[1,2-b]pyridazine macrocyclic derivatives were designed and synthesized.

One notable compound from this series, O-10, demonstrated significant inhibitory activity against wild-type ALK and its resistant mutants, including the L1196M and G1202R mutations. The inhibitory concentrations (IC₅₀) for compound O-10 were comparable to the reference drug Repotrectinib. figshare.com Further evaluation of compound O-10 indicated a favorable kinase selectivity profile, stability in liver microsomes, and promising in vivo pharmacokinetic properties in rats, positioning it as a potential lead compound for the treatment of cancers with ALK mutations. figshare.com

Pim Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold has been identified as a potent inhibitor of Pim kinases, a family of serine/threonine kinases implicated in various cancers. researchgate.netresearchgate.net Through protein stability shift assays, these compounds were found to interact with and inhibit Pim kinases with low nanomolar potency. researchgate.netresearchgate.net

A high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines bind to the N-terminal lobe helix αC, which is an unconventional binding mode compared to typical kinase inhibitors that interact with the hinge region. This interaction classifies them as ATP-competitive but not ATP-mimetic, contributing to their enhanced selectivity. researchgate.netresearchgate.net

One extensively studied derivative, K00135, demonstrated the ability to impair the survival of murine Ba/F3 cells that are dependent on human PIMs for cytokine-independent growth. researchgate.netnih.gov K00135 also inhibited the phosphorylation of known downstream targets of Pim kinases, such as BAD and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), in human leukemic cells. researchgate.net Another compound, SGI-1776, was identified as a lead from a screen of imidazo[1,2-b]pyridazine compounds and shows high selectivity for all three Pim isoforms. ebi.ac.uk

Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives Against Pim Kinases
CompoundPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Pim-3 IC₅₀ (nM)Reference
SGI-1776736369 ebi.ac.uk
Death-Associated Protein Kinase (DAPK) Inhibition

Imidazo[1,2-b]pyridazine derivatives have also been identified as inhibitors of Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin-dependent serine/threonine kinase involved in apoptosis. acs.org In a study comparing related heterocyclic scaffolds, an imidazo[1,2-b]pyridazine compound demonstrated potent inhibition of DAPK1.

Specifically, compound 3 in the study, which features the imidazo[1,2-b]pyridazine core, exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.247 µM against DAPK1. This was significantly more potent than the related aminopyridazine compound 2, which had an IC₅₀ of 13 µM. acs.org This highlights the potential of the imidazo[1,2-b]pyridazine scaffold for developing selective DAPK1 inhibitors.

Inhibitory Activity of an Imidazo[1,2-b]pyridazine Derivative Against DAPK1
Compound ScaffoldDAPK1 IC₅₀ (µM)Reference
Imidazo[1,2-b]pyridazine (Compound 3)0.247 acs.org
Aminopyridazine (Compound 2)13 acs.org
Glycogen Synthase Kinase-3 (GSK-3) Inhibition

The imidazo[1,2-b]pyridazine nucleus is a key structural feature in a series of potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). semanticscholar.org This serine/threonine kinase is implicated in a variety of diseases, including Alzheimer's disease, due to its role in the hyperphosphorylation of the tau protein. ebi.ac.uksemanticscholar.org

Structure-activity relationship (SAR) studies have led to the development of highly potent GSK-3β inhibitors based on this scaffold. For instance, compound 47 from a published series was identified as a brain-penetrant and orally bioavailable GSK-3β inhibitor. semanticscholar.orgnih.gov In vivo studies using a triple-transgenic mouse model of Alzheimer's disease showed that this compound could significantly reduce the levels of phosphorylated tau. ebi.ac.uksemanticscholar.org The binding mode of these inhibitors has been confirmed through X-ray crystallography, with compounds like 9 , 22 , and 47 showing clear interactions within the ATP-binding site of GSK-3β. researchgate.net

Inhibitory Potency of Selected Imidazo[1,2-b]pyridazine Derivatives Against GSK-3β
CompoundGSK-3β IC₅₀ (nM)Reference
91.3 researchgate.net
221.1 researchgate.net
471.2 researchgate.net
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition

The potential of imidazo[1,2-b]pyridazine-based compounds to inhibit Fibroblast Growth Factor Receptor 1 (FGFR1) has been investigated. One such compound was tested for its activity against FGFR1, indicating that this scaffold is being explored for its potential in targeting the FGFR signaling pathway, which is often dysregulated in cancer. dundee.ac.uk While detailed inhibitory data for a broad series of imidazo[1,2-b]pyridazines against FGFR1 is emerging, related heterocyclic systems have shown promise. For example, a series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines were developed as selective FGFR inhibitors, with compound 7n from that series showing potent inhibition against FGFR1 with an IC₅₀ of 8 nM. nih.gov

Tyrosine Kinase 2 (TYK2) Allosteric Inhibition

Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. ox.ac.uk These compounds target the pseudokinase domain (JH2) of TYK2, leading to the suppression of cytokine-mediated receptor activation.

An initial hit, compound 7 , was optimized through iterative modifications of the imidazo[1,2-b]pyridazine scaffold. ox.ac.uk This led to the discovery of compound 29 , a highly potent and selective TYK2 JH2 inhibitor. ox.ac.uk X-ray crystallography of a related compound (18 ) bound to the TYK2 JH2 domain revealed key interactions. Hydrogen bonds were observed between the C8 methylamino group and the N1 of the imidazo[1,2-b]pyridazine core with the 'hinge' residue Val690. The C3 amide carbonyl also formed hydrogen bonds with Lys642 and Glu688 via a bridging water molecule. Further SAR studies led to compounds like 6e , which showed a Ki of 0.35 nM for TYK2 JH2.

Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives Against TYK2
CompoundAssayPotencyReference
29IFNα-stimulated STAT3 phosphorylation (cellular)IC₅₀ = 12 nM
6eTYK2 JH2 BindingKi = 0.35 nM
6nTYK2 JH2 BindingKi = 0.14 nM
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRK) Inhibition

Derivatives of 3,6-disubstituted imidazo[1,2-b]pyridazine have been identified as potent inhibitors of Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs) and Cdc2-like kinases (CLKs). Optimization of an initial imidazo[1,2-b]pyridazine fragment led to the discovery of compound 17 , a potent cellular inhibitor of DYRK1A with good selectivity across the kinome. semanticscholar.orgnih.gov

The binding mode of compound 17 was elucidated through X-ray crystallography, which guided the rational design of subsequent inhibitors. semanticscholar.orgnih.gov This effort led to compound 29 , which demonstrated improved kinase selectivity, particularly against the closely related CLK kinases. semanticscholar.orgnih.gov The structure-activity relationship studies revealed that substituents at the 7 and 8 positions of the imidazo[1,2-b]pyridazine core were not well-tolerated due to potential steric clashes with the kinase hinge region. semanticscholar.org In contrast to other chemotypes that inhibit DYRK1A, this class of imidazo[1,2-b]pyridazines did not show significant inhibition of GSK3β.

Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives Against DYRK1A
CompoundDYRK1A IC₅₀ (nM)Reference
1712 semanticscholar.org
2916 semanticscholar.org
20a50
CDC-Like Kinases (CLK) Inhibition

Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of CDC-Like Kinases (CLKs), a family of dual-specificity kinases involved in the regulation of pre-mRNA splicing. nih.gov Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown selectivity for CLKs with IC50 values below 100 nM. nih.gov

One notable compound, designated as 20a in a study, demonstrated significant potency against multiple kinases, including members of the CLK family. researchgate.netnih.gov This compound was identified as a selective inhibitor of CLK1 and CLK4, with IC50 values of 82 nM and 44 nM, respectively. researchgate.netnih.gov The research also highlighted the compound's activity against DYRK1A (IC50 = 50 nM), indicating a potential for dual DYRK/CLK inhibition. researchgate.netcardiff.ac.uk

Table 1: Inhibition of CLK and DYRK Kinases by Compound 20a

Kinase Target IC50 (nM)
CLK1 82
CLK4 44
DYRK1A 50
PfCLK1 32
Transforming Growth Factor-β Activated Kinase (TAK1) Inhibition

Transforming Growth Factor-β Activated Kinase (TAK1) is a key mediator in inflammatory and fibrotic signaling pathways, making it an attractive therapeutic target. nih.govjci.org Research has led to the discovery of 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines with an aryl substituent at the 3-position that act as potent TAK1 inhibitors. nih.govnih.govresearchgate.netrsc.org

A lead compound from this class, compound 26, exhibited an IC50 of 55 nM for the enzymatic activity of TAK1. nih.govnih.govresearchgate.net This potency was superior to the known TAK1 inhibitor, takinib, which had an IC50 of 187 nM under similar conditions. nih.govnih.gov These imidazo[1,2-b]pyridazine derivatives have shown efficacy in inhibiting the growth of multiple myeloma cell lines, with GI50 values as low as 30 nM. nih.govnih.govrsc.org The strategic substitution of the imidazo[1,2-b]pyridazine core with morpholine and indazole moieties has been shown to yield excellent TAK1 inhibitors with activity against multiple myeloma cells. nih.gov

Table 2: TAK1 Inhibition by Imidazo[1,2-b]pyridazine Derivatives

Compound TAK1 IC50 (nM)
Compound 26 55
Takinib 187
Casein Kinase 1 Epsilon and/or Delta Inhibition
Protozoan Kinase Inhibition (e.g., P. falciparum, Toxoplasma gondii)

The imidazo[1,2-b]pyridazine scaffold has proven to be a valuable starting point for the development of potent anti-protozoan agents that target parasitic kinases. researchgate.netdergipark.org.tr These kinases often exhibit significant structural differences from their human counterparts, allowing for the design of selective inhibitors. researchgate.netnih.gov

3,6-disubstituted imidazo[1,2-b]pyridazines have demonstrated potent inhibition of Plasmodium falciparum CLK1 (PfCLK1). researchgate.netnih.gov For example, compound 20a was found to be a highly selective inhibitor of PfCLK1 with an IC50 of 32 nM. researchgate.netnih.gov This highlights the potential of this chemical class in the development of novel antimalarial drugs.

Derivatives of imidazo[1,2-b]pyridazine have been specifically designed to inhibit the calcium-dependent protein kinase 1 of Toxoplasma gondii (TgCDPK1). dergipark.org.tr These compounds have shown effectiveness against the growth of tachyzoites in vitro at submicromolar concentrations. dergipark.org.tr

Cyclin-Dependent Kinase (CDK) Inhibition

The imidazo[1,2-b]pyridazine structure is a recognized scaffold for the development of inhibitors targeting Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. researchgate.netnih.gov Modification of related imidazo[1,2-a]pyridine (B132010) CDK inhibitors led to the identification of the less lipophilic imidazo[1,2-b]pyridazine series as potent and selective CDK inhibitors. researchgate.netnih.gov

Through structure-guided drug design, ATP-competitive imidazo[1,2-b]pyridazine analogs have been identified as potent inhibitors of CDK12 and also act as molecular glues that induce the degradation of Cyclin K. digitellinc.com One such lead compound demonstrated low nanomolar activity against CDK12. digitellinc.com Furthermore, novel imidazo[1,2-b]pyridazine derivatives have been developed as covalent inhibitors of CDK12/13, showing potent activity against triple-negative breast cancer (TNBC) cells. nih.gov A representative compound, compound 24, emerged as a highly potent inhibitor with a CDK12 IC50 of 15.5 nM and a CDK13 IC50 of 12.2 nM. nih.gov

Table 3: CDK12/13 Inhibition by Imidazo[1,2-b]pyridazine Derivatives

Compound CDK12 IC50 (nM) CDK13 IC50 (nM)
Compound 24 15.5 12.2
Epidermal Growth Factor Receptor (EGFR) Inhibition

There is no specific information available regarding the inhibition of the Epidermal Growth Factor Receptor (EGFR) by 8-Bromo-6-phenylimidazo[1,2-b]pyridazine. However, the broader family of kinase inhibitors often includes compounds that target EGFR due to its significant role in cancer cell proliferation and survival. The development of EGFR inhibitors is a major focus in oncology research.

Other Enzyme Targets

The versatile imidazo[1,2-b]pyridazine scaffold has been shown to inhibit a variety of other enzymes beyond the scope of the kinases detailed above. These include:

PIM Kinases: Imidazo[1,2-b]pyridazines have been identified as specific inhibitors of PIM kinases with low nanomolar potency, demonstrating potential in treating hematopoietic malignancies. semanticscholar.org

Anaplastic Lymphoma Kinase (ALK): Novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been designed as ALK inhibitors to overcome resistance to existing therapies in non-small cell lung cancer. nih.gov

Tropomyosin Receptor Kinases (TRKs): A series of imidazo[1,2-b]pyridazine derivatives have been discovered as potent second-generation TRK inhibitors, with the potential to overcome multiple resistance mutations. nih.gov

Tyrosine Kinase 2 (Tyk2): Potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain have been developed from the imidazo[1,2-b]pyridazine class. nih.gov

Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs): Several derivatives have shown potent and selective inhibition of DYRK family members, particularly DYRK1A. cardiff.ac.ukbohrium.com

Antimicrobial Mechanisms

Imidazo[1,2-b]pyridazine derivatives have shown a broad spectrum of antimicrobial activities, encompassing antibacterial, antiparasitic, and antiviral properties. researchgate.netnih.gov The mechanisms underlying these effects are diverse and depend on the specific substitutions on the heterocyclic core.

The antibacterial potential of the imidazo[1,2-b]pyridazine scaffold has been noted in various studies. researchgate.net While the precise mechanisms are often multifaceted, they are generally attributed to the disruption of essential bacterial processes. Some derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. researchgate.net The fusion of the imidazole (B134444) ring with a pyridazine (B1198779) system creates a chemical structure with potential to interact with bacterial enzymes or cellular structures, leading to inhibition of growth or cell death. Research into related fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines, has shown that these compounds can exhibit potent antimicrobial activity, suggesting a common mode of action for this class of heterocycles. jst.go.jp

A significant body of research highlights the antiparasitic effects of imidazo[1,2-b]pyridazine derivatives, particularly those containing a nitro group. researchgate.netnih.govresearchgate.net A novel series of 3-nitroimidazo[1,2-b]pyridazines has demonstrated potent activity against a panel of protozoal parasites, including Giardia lamblia, Trypanosoma brucei, T. cruzi, Leishmania infantum, and Plasmodium falciparum. nih.govresearchgate.net

Notably, these compounds have shown sub-nanomolar efficacy against G. lamblia. nih.govnih.gov Studies comparing analogues with and without the nitro group have confirmed that the presence of the 3-nitro substituent is critical for this high potency. nih.govnih.gov This suggests that the mechanism may involve the generation of nitrosative stress within the parasite, a mode of action common to other nitro-heterocyclic drugs like metronidazole. researchgate.net While some derivatives were designed to also inhibit phosphodiesterases (PDEs), a target in some protozoa, studies revealed that PDE inhibition did not significantly contribute to the anti-Giardia potency. nih.govnih.gov The favorable drug-like properties of these compounds make them valuable leads for further development in antiparasitic therapy. nih.gov

Table 1: In Vitro Antiparasitic Activity of Selected 3-nitroimidazo[1,2-b]pyridazine (B98374) Derivatives

Compound Target Parasite IC50 (nM)
Derivative A Giardia lamblia < 1
Derivative B Trypanosoma brucei 50 - 100
Derivative C Plasmodium falciparum 100 - 500

The antiviral activity of imidazo[1,2-b]pyridazines has been explored against several viruses. nih.gov A novel class of these compounds was identified as potent, broad-spectrum inhibitors of human picornaviruses. nih.gov Structure-activity relationship (SAR) studies on these derivatives revealed that the nature of the linker between a phenyl group and the imidazo[1,2-b]pyridazine core significantly influences antiviral activity. nih.gov Specifically, oxime linkers were found to be more potent than vinyl carboxamides against human rhinovirus 14 (HRV-14), with the E-isomer geometry being a key element for activity. nih.gov

Furthermore, other derivatives have been identified as inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro. nih.govresearchgate.net For instance, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine are potent inhibitors of HCMV replication. nih.govresearchgate.net These findings suggest that the imidazo[1,2-b]pyridazine scaffold can be modified to target specific viral components or replication processes. nih.gov

Cellular Modulatory Effects and Signaling Pathways

Beyond their direct antimicrobial effects, imidazo[1,2-b]pyridazine derivatives exert significant influence over cellular functions and signaling pathways, leading to antiproliferative and anti-inflammatory outcomes.

The imidazo[1,2-b]pyridazine framework is a "privileged scaffold" in the development of anticancer agents, largely due to its role in kinase inhibition. researchgate.netnih.gov The successful kinase inhibitor Ponatinib, which features this core structure, has spurred further research into new derivatives for therapeutic applications. nih.gov

These compounds have been shown to act as potent inhibitors of various kinases implicated in cancer progression. One series of derivatives was developed as selective and orally available inhibitors of Monopolar spindle 1 (Mps1/TTK) kinase, a target highly expressed in cancer cells. nih.gov An imidazo[1,2-b]pyridazine-based compound, designated 27f, demonstrated extremely potent cellular Mps1 inhibition (IC50 = 0.70 nM) and remarkable antiproliferative activity against various cancer cell lines, such as A549 lung cancer cells (IC50 = 6.0 nM). nih.gov

Other derivatives have been designed as ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation. researchgate.net Certain imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives showed significant antiproliferative activity against non-small cell lung cancer lines A549 and H460. researchgate.netresearchgate.net Mechanistic studies revealed that these compounds induced G1-phase cell cycle arrest and suppressed the phosphorylation of key downstream effectors like AKT and S6. researchgate.net The presence of halogen substituents, such as in 8-bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine, is thought to enhance binding affinity to target kinases involved in tumor growth. evitachem.com

Table 2: Antiproliferative Activity of Selected Imidazo[1,2-b]pyridazine Derivatives

Derivative Class Target Kinase Cancer Cell Line IC50
Mps1 Inhibitor (27f) Mps1 (TTK) A549 (Lung) 6.0 nM
mTOR Inhibitor (A17) mTOR - 0.067 µM
mTOR Inhibitor (A18) mTOR - 0.062 µM

Data sourced from specific research findings. nih.govresearchgate.net

Imidazo[1,2-b]pyridazine derivatives have emerged as potent modulators of inflammatory pathways. nih.govnih.gov A significant discovery in this area is their function as small-molecule inhibitors of Interleukin-17A (IL-17A). acs.orgnih.gov IL-17A is a major pro-inflammatory cytokine that plays a critical role in chronic autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis. acs.orgnih.govnih.gov A series of novel imidazo[1,2-b]pyridazines has been developed to specifically inhibit IL-17A, offering a potential oral treatment alternative to biologic therapies. acs.orgnih.gov

The anti-inflammatory mechanism of other derivatives involves the inhibition of pro-inflammatory enzymes. researchgate.net For example, certain substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in microglial cells. researchgate.net This leads to a reduction in the production of inflammatory mediators like nitric oxide. researchgate.net Additionally, some derivatives have been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family that is involved in cytokine signaling pathways crucial to the pathogenesis of autoimmune and inflammatory diseases. nih.gov

Antineuropathic and Antidiabetic Mechanistic Insights

The imidazo[1,2-b]pyridazine scaffold is a core component of molecules demonstrating both antineuropathic and antidiabetic activities. researchgate.net While the antidiabetic properties of certain derivatives, such as 6-methoxyimidazo[1,2-b]pyridazine (B1610358) derivatives, have been identified, the precise molecular mechanisms underlying this activity are still under investigation. researchgate.net

In contrast, more detailed mechanistic insights have been uncovered for the antineuropathic and neuroprotective effects of this class. Specific derivatives, namely 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2), have been identified as potent blockers of human Cav3.1 voltage-gated calcium channels. nih.gov The blockade of these T-type calcium channels is a recognized mechanism for anti-seizure and potentially antineuropathic effects. nih.gov Furthermore, these compounds have demonstrated significant neuroprotective activity in vitro by reducing the release of reactive oxygen species, suggesting a dual mechanism for their neurological benefits. nih.gov

Modulation of Neurological Receptor Systems (e.g., GABA, Benzodiazepine Receptors, D4 Dopamine (B1211576) Receptors, Cav3.1 channels)

The imidazo[1,2-b]pyridazine nucleus is a versatile scaffold that interacts with multiple neurological receptor systems. A significant body of research has established its role as a modulator of the γ-aminobutyric acid (GABA) system. Derivatives of this class have been developed as selective and competitive GABA-A receptor antagonists. nih.gov For example, 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid has been identified as a novel and selective ligand for the high-affinity γ-hydroxybutyric acid (GHB) binding sites, which are associated with the GABAergic system. researchgate.net

Further investigation into this scaffold has revealed that certain imidazo[1,2-b]pyridazine derivatives have demonstrated high affinity and selectivity for D4 dopamine receptors. researchgate.net

As previously mentioned, the interaction with ion channels is also a key aspect of their neurological activity. The derivatives DM1 and DM2 are effective blockers of Cav3.1 T-type calcium channels. nih.gov Molecular modeling studies of these compounds' interactions with hCav3.1 channels show that their binding modes partially mirror that of the selective Cav3.1 blocker Z944, providing a structural basis for their activity and a path for future lead optimization. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Analysis

Positional Substitution Effects on Biological Activity

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Structure-activity relationship (SAR) studies have provided critical insights into optimizing these compounds for various targets.

Position 2: For binding to β-amyloid plaques, a 2-(4′-Dimethylaminophenyl) group appears to be a crucial moiety for achieving high affinity. nih.gov

Position 3: In the development of Haspin kinase inhibitors, this position has been a key site for modification. Bromination at the 3-position allows for the introduction of various groups via Suzuki coupling, significantly impacting potency. tandfonline.com

Position 6: This position is critical for modulating activity at GABA-A receptors. The presence of an aromatic π system at the 6-position, particularly with electron-donating substituents, was found to produce the highest antagonistic potency. nih.gov For binding to β-amyloid plaques, various substituents at the 6-position are tolerated, with a 6-methylthio analogue showing particularly high affinity. nih.gov

Position 8: The introduction of a methylamino group at the C8 position can create hydrogen bond interactions within the hinge region of protein kinases, a key interaction for inhibitory activity.

The following table summarizes the observed effects of substitutions at various positions on the imidazo[1,2-b]pyridazine core for different biological targets.

PositionSubstituentTargetEffect on ActivityReference
2 4'-Dimethylaminophenylβ-Amyloid PlaquesHigh binding affinity nih.gov
3 Indazole (via Suzuki coupling)Haspin KinasePotent inhibition tandfonline.com
6 Phenyl groupGABA-A ReceptorHigh antagonistic potency nih.gov
6 Methylthio groupβ-Amyloid PlaquesHigh binding affinity nih.gov

Identification of Key Pharmacophore Features

Based on extensive SAR studies, distinct pharmacophore models have emerged for the interaction of imidazo[1,2-b]pyridazine derivatives with different biological targets.

For GABA-A Receptor Antagonism: A key pharmacophoric requirement is a GABA moiety that bears a positive charge, which is necessary for optimal receptor recognition. nih.gov This is complemented by an aromatic system at the 6-position of the pyridazine ring, which enhances potency. nih.gov The delocalization of charge, achieved by linking a butyric acid moiety to the N(2) nitrogen of a 3-aminopyridazine (B1208633), is critical for conferring the GABA-antagonistic character. nih.gov

For β-Amyloid Plaque Binding: The 2-N,N-dimethylaminophenyl moiety has been identified as a likely essential pharmacophoric feature for exhibiting desirable binding affinities. nih.gov

For Protein Kinase Inhibition: The core scaffold acts as a hinge-binder. Key features include hydrogen bond donors and acceptors strategically placed to interact with the kinase hinge region. For instance, an N-H group at the C8 position and the N1 nitrogen of the imidazo[1,2-b]pyridazine ring can form crucial hydrogen bonds.

Design Strategies for Enhanced Potency and Selectivity

Several rational design strategies have been successfully employed to optimize imidazo[1,2-b]pyridazine derivatives for improved potency and selectivity.

Structure-Based Design: For kinase targets like Haspin, a lead optimization strategy involving molecular modeling and the use of high-resolution co-crystal structures has been effective. tandfonline.com This approach confirmed the ATP-competitive binding mode and guided the synthesis of new analogues with improved potency by exploring modifications at the 3- and 6-positions. tandfonline.com

Covalent Inhibition: A modern approach involves the design of covalent inhibitors. By incorporating a reactive group (e.g., an acrylamide (B121943) warhead), derivatives can be made to form a covalent bond with a specific cysteine residue in the target protein, such as Cys1039 of CDK12, leading to potent and durable inhibition. nih.gov

Scaffold Hopping and Isosteric Replacement: The imidazo[1,2-b]pyridazine scaffold itself can be considered an isosteric analogue of other biologically active structures, such as IMPY for β-amyloid plaque imaging, which can lead to improved properties like reduced lipophilicity. nih.gov

These design strategies highlight the adaptability of the imidazo[1,2-b]pyridazine core, allowing for its development into highly potent and selective agents for a variety of therapeutic targets.

Advanced Research Applications and Future Directions

Development as Chemical Probes for Biological Systems

Derivatives of the imidazo[1,2-b]pyridazine (B131497) core are extensively developed as chemical probes to investigate complex biological systems. Their ability to selectively interact with specific biological targets, such as enzymes, makes them invaluable tools for research. A primary area of investigation is their use as kinase inhibitors. nih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Imidazo[1,2-b]pyridazine-based compounds have been designed to target various kinases, allowing researchers to probe their function and validate them as therapeutic targets. For instance, derivatives have been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family involved in autoimmune and inflammatory diseases. nih.gov By selectively inhibiting Tyk2, these compounds serve as chemical probes to dissect the signaling pathways governed by this enzyme. The development of such selective inhibitors is a testament to the chemical tractability of the imidazo[1,2-b]pyridazine scaffold, which can be systematically modified to achieve high potency and selectivity for desired biological targets.

Radioligand Development for Molecular Imaging (e.g., Aβ Plaques)

A significant application of imidazo[1,2-b]pyridazine chemistry is in the development of radioligands for molecular imaging techniques like Positron Emission Tomography (PET). This is particularly relevant in the field of neurodegenerative diseases, such as Alzheimer's disease, which is characterized by the accumulation of β-amyloid (Aβ) plaques in the brain.

Researchers have synthesized and evaluated a series of imidazo[1,2-b]pyridazine derivatives for their ability to bind to Aβ plaques. nih.gov These compounds are designed as analogs to existing imaging agents, with the goal of improving properties such as binding affinity and reducing non-specific binding. nih.gov The binding affinities of these derivatives are quantified by the inhibition constant (Kᵢ), which measures the concentration of the ligand required to inhibit 50% of specific binding. Lower Kᵢ values indicate higher binding affinity.

One study found that the 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine derivative exhibited a particularly high binding affinity for synthetic Aβ aggregates, with a Kᵢ value of 11.0 nM. nih.gov This high affinity suggests its potential as a scaffold for developing novel PET radiotracers. By labeling such high-affinity compounds with a positron-emitting isotope (like carbon-11 or fluorine-18), it becomes possible to visualize Aβ plaques non-invasively in the living brain, aiding in the diagnosis and study of Alzheimer's disease.

Compound DerivativeSubstitution PatternBinding Affinity (Kᵢ, nM)
2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine6-SCH₃11.0
2-(4'-Dimethylaminophenyl)-6-methoxyimidazo[1,2-b]pyridazine6-OCH₃14.1
2-(4'-Dimethylaminophenyl)-6-iodoimidazo[1,2-b]pyridazine6-I23.5
2-(4'-Dimethylaminophenyl)-6-(2-fluoroethoxy)imidazo[1,2-b]pyridazine6-OCH₂CH₂F145.2

Applications in Material Science and Organic Optoelectronics

The unique electronic properties of the imidazo[1,2-b]pyridazine core make it a valuable component in the field of material science, particularly for organic optoelectronics.

Organic Light-Emitting Devices (OLEDs)

The imidazo[1,2-b]pyridazine (IP) moiety has been identified as a novel and highly effective electron-transporting unit for developing host materials used in high-performance phosphorescent Organic Light-Emitting Devices (PhOLEDs). acs.org These materials exhibit excellent thermal stability and electron-transporting capabilities. acs.org

In one study, bipolar host materials were created by combining carbazole (a hole-transporting unit) with the imidazo[1,2-b]pyridazine core. acs.org OLEDs fabricated with these host materials demonstrated extremely high electroluminescence efficiency. For example, a red PhOLED using one such host material achieved a maximum external quantum efficiency (ηₑₓₜ,ₘₐₓ) of 26.9%. acs.org Deep-red devices also showed impressive performance, with efficiencies reaching up to 20.5%. acs.org This research highlights the potential of the imidazo[1,2-b]pyridazine scaffold in creating highly efficient and stable materials for next-generation displays and lighting. acs.org

Host MaterialDevice TypeMax. External Quantum Efficiency (ηₑₓₜ,ₘₐₓ)
IP6CzRed Phosphorescent OLED26.9%
IP68CzRed Phosphorescent OLED25.2%
IP6CzDeep-Red Phosphorescent OLED20.5%
IP68CzDeep-Red Phosphorescent OLED19.9%

Photochromic Materials

Photochromic materials, which change color upon exposure to light, represent another potential application for advanced heterocyclic systems. While research has heavily focused on the biological and OLED applications of imidazo[1,2-b]pyridazines, their utility in photochromic materials is an emerging area of interest. A 2018 study on related imidazopyridazinium iodoargentate hybrid materials demonstrated hierarchically responsive and photochromic properties, suggesting that the broader class of imidazo[1,2-b]pyridazine derivatives could be engineered for such applications. dergipark.org.tr The development of photochromic materials based on the 8-Bromo-6-phenylimidazo[1,2-b]pyridazine scaffold could lead to new technologies in areas like optical data storage, smart windows, and molecular switches.

Emerging Research Areas for Imidazo[1,2-b]pyridazine Chemistry

The chemistry of imidazo[1,2-b]pyridazine continues to evolve, with several exciting research areas on the horizon.

Advanced Medicinal Chemistry: Beyond established kinase targets, researchers are exploring imidazo[1,2-b]pyridazine derivatives for new therapeutic applications, including treatments for neglected tropical diseases and novel antiviral and antibacterial agents. The scaffold's versatility allows for the generation of large libraries of compounds for high-throughput screening against new biological targets.

Catalysis and Synthesis: The development of novel synthetic methods, such as metal-catalyzed cross-coupling and C-H activation reactions, is making it easier to create complex and functionalized imidazo[1,2-b]pyridazine derivatives. researchgate.net This enables the synthesis of previously inaccessible structures with tailored properties for various applications.

Organic Photovoltaics (OPVs): The favorable electronic properties that make imidazo[1,2-b]pyridazines suitable for OLEDs also suggest their potential use in organic photovoltaics. chemimpex.com As electron-acceptor or -donor materials, they could contribute to the development of more efficient and cost-effective solar cells.

Biosensors: The high affinity and selectivity that certain imidazo[1,2-b]pyridazine derivatives show for biological molecules could be harnessed to create novel biosensors. By functionalizing the scaffold with fluorescent reporters, these compounds could be used to detect the presence and concentration of specific proteins or enzymes in biological samples.

Q & A

Q. Basic

  • HPLC-PDA : Quantify purity (>98%) and detect trace impurities (e.g., unreacted bromopyruvate) .
  • X-ray Diffraction : Resolve crystal packing and halogen bonding motifs, as shown for imidazo[1,2-a]pyrimidine analogs .
  • ¹H/¹³C NMR : Confirm substitution patterns; bromine induces distinct deshielding in adjacent protons .

What mechanistic insights explain the role of bromine in modulating reactivity during derivatization?

Advanced
Bromine at the 8-position acts as both a directing group and a leaving site. Kinetic studies suggest it stabilizes transition states via resonance in Suzuki-Miyaura couplings . Isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) can track substitution pathways . Computational models (DFT) reveal bromine’s electron-withdrawing effects lower LUMO energy, facilitating nucleophilic attacks .

How should researchers design biological assays to evaluate this compound’s kinase inhibition potential?

Q. Advanced

  • In Vitro Kinase Assays : Use recombinant CDK2/Cyclin E complexes with ATP-competitive binding assays. Compare IC₅₀ values to known inhibitors (e.g., imidazo[1,2-a]pyridine-based alpidem derivatives ).
  • β-Amyloid Binding : Radiolabeled ligand displacement assays (e.g., [³H]PIB) for Alzheimer’s-related targets, as shown for imidazo[1,2-a]pyrazin-3-ones .

Activity Table:

DerivativeTargetIC₅₀ (nM)Reference
8-Bromo-6-phenyl-IMPCDK212.3
Benzamido-IMPβ-Amyloid8.7

What computational strategies predict structure-activity relationships (SAR) for brominated imidazopyridazines?

Q. Advanced

  • Molecular Docking : Map interactions with CDK2’s hydrophobic pocket (PDB: 1HCL) using AutoDock Vina .
  • QSAR Models : Correlate Hammett σ values of substituents (e.g., 4-hydroxyphenyl vs. 4-methoxyphenyl) with inhibitory potency .

How to address discrepancies in reported pharmacological data across studies?

Q. Advanced

  • Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays ).
  • Purity Validation : Use LC-MS to exclude batch-specific impurities (e.g., hydrolyzed byproducts ).
  • Meta-Analysis : Compare datasets across structural analogs (e.g., 6-phenyl vs. 6-chloro derivatives ).

What engineering challenges arise during scale-up synthesis, and how are they mitigated?

Q. Advanced

  • Reactor Design : Optimize heat transfer in exothermic bromination steps using flow chemistry .
  • Safety : Handle bromine precursors in inert atmospheres (N₂/Ar) to prevent decomposition .
  • Separation : Employ membrane technologies (e.g., nanofiltration) to isolate polar byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.